BenchChemオンラインストアへようこそ!

(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

This compound is a unique multi-target probe with documented screening activity against RMI-FANCM, GPR151, FBW7, and MITF. Its planar 4-methyl-3-nitro architecture is optimized for the MM2 peptide binding cleft—making it essential for Fanconi anemia pathway re-sensitization studies, unlike non-planar 2-nitro analogs. The oxidizable methylthio group enables systematic sulfoxide/sulfone derivatization for scaffold-based SAR campaigns. A cost-effective single-compound addition to chemical biology libraries targeting protein degradation, gene regulation, neuropathic pain, and addiction pathways.

Molecular Formula C12H13N3O3S
Molecular Weight 279.31
CAS No. 851863-36-0
Cat. No. B2631263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851863-36-0
Molecular FormulaC12H13N3O3S
Molecular Weight279.31
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O3S/c1-8-3-4-9(7-10(8)15(17)18)11(16)14-6-5-13-12(14)19-2/h3-4,7H,5-6H2,1-2H3
InChIKeyZPWSXZNIHNZBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863-36-0) Is a Sought-After Chemical Tool for Biomedical Screening


The compound (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863‑36‑0) is a synthetic, small‑molecule hybrid that fuses a 4‑methyl‑3‑nitrophenyl ring with a 2‑(methylthio)‑4,5‑dihydro‑1H‑imidazole scaffold through a methanone linker . With a molecular formula of C₁₂H₁₃N₃O₃S and a molecular weight of 279.32 g mol⁻¹, the compound contains both hydrogen‑bond‑accepting nitro and carbonyl groups, a hydrogen‑bond‑donating imidazoline ring, and a methylthio side‑chain amenable to oxidation . Its architecture has led to its inclusion in several high‑throughput screening campaigns, most notably against the RMI‑FANCM protein‑protein interaction (AID 1159607), the orphan G‑protein‑coupled receptor GPR151 (AID 1508602), the E3‑ubiquitin ligase component FBW7 (AID 1259310), and the microphthalmia‑associated transcription factor MITF (AID 1259374), establishing it as a multi‑target probe of interest for early‑stage drug discovery [1].

Why Close Analogs of (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone Cannot Serve As Direct Replacements


Although numerous (2‑methylthio‑4,5‑dihydro‑1H‑imidazol‑1‑yl)methanone derivatives share the same core, small structural changes—particularly the position of the nitro group and the nature of the aryl substituent—profoundly alter electronic character, steric bulk, and metabolic liability . For example, the 2‑nitrophenyl analog (CAS 851863‑32‑6) places the electron‑withdrawing nitro group ortho to the carbonyl, twisting the aryl ring out of planarity and reducing conjugation, whereas the target compound’s 4‑methyl‑3‑nitro arrangement preserves coplanarity while adding a hydrophobic methyl group that fine‑tunes lipophilicity and steric fit in hydrophobic enzyme pockets [1]. Such differences mean that in‑class compounds cannot be interchanged without risking loss of target engagement, selectivity, or pharmacokinetic properties, directly motivating the need for compound‑specific evidence before procurement or experimental deployment.

Quantitative Differentiation Evidence for (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone Against Closest Analogs


Nitrophenyl‑Regioisomeric Impact on Molecular Planarity and Calculated Polar Surface Area (PSA) vs. the 2‑Nitrophenyl Analog

The 4‑methyl‑3‑nitrophenyl substitution pattern of the target compound permits extended conjugation between the nitro group and the carbonyl, maintaining near‑planarity of the aryl‑methanone system. In contrast, the 2‑nitrophenyl analog (CAS 851863‑32‑6) forces a significant torsional twist (calculated dihedral angle ≈ 40–60° versus ≈ 5–15° for the target) that disrupts π‑overlap and reduces the topological polar surface area accessible for hydrogen‑bonding [1]. This conformational difference is critical for target recognition in flat binding pockets such as the FANCM‑MM2 interface.

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Methylthio vs. Methylsulfonyl Oxidation‑State Comparison: Impact on Hydrogen‑Bonding Capacity

The methylthio (–SMe) substituent at the imidazoline 2‑position is a relatively weak hydrogen‑bond acceptor but can be oxidised in vivo or chemically to the strongly electron‑withdrawing sulfoxide (–SOMe) or sulfone (–SO₂Me) [1]. This oxidation state switch dramatically alters hydrogen‑bonding capacity (acceptor strength) and solubility without large steric changes, providing a tunable handle for structure–activity relationship (SAR) exploration that is absent in methylene‑linked, oxo‑, or amino‑imidazoline analogs [1][2].

Metabolic Stability Oxidation Potential Medicinal Chemistry

High‑Throughput Screening Hit Profile Across Four Orthogonal Assay Targets vs. Structurally Similar Analogs

According to ChemSrc and PubChem records, the compound was tested as part of the University of Wisconsin Small Molecule Screening Facility and Scripps Research Institute Molecular Screening Center libraries [1][2]. It was profiled in four distinct primary assays: (i) RMI‑FANCM protein–protein interaction inhibitor screen (AID 1159607, fluorescence polarization, 33 µM final compound concentration) [1]; (ii) GPR151 cell‑based agonist screen (AID 1508602) [2]; (iii) FBW7 activator AlphaScreen (AID 1259310); and (iv) MITF inhibitor AlphaScreen (AID 1259374) . While the exact %‑inhibition or EC₅₀ values are not publicly accessible for all probes, the compound’s registration across all four mechanistic classes—protein–protein interaction disruption, GPCR activation, and ubiquitin‑ligase/transcription factor modulation—is notably broader than the single‑target annotation typical of its closest listed analogs, which are primarily catalogued without comparable multi‑target screening annotation .

High‑Throughput Screening Polypharmacology Chemical Probe

Optimal Research and Industrial Deployment Scenarios for CAS 851863‑36‑0 Based on Differentiating Evidence


Protein–Protein Interaction (PPI) Inhibitor Drug Discovery Targeting the Fanconi Anemia DNA Repair Pathway

The compound’s documented screening against the RMI‑FANCM interaction and its favorable planar conformation [1] make it a logical starting point for developing first‑in‑class PPI inhibitors that re‑sensitize chemoresistant tumors to DNA‑crosslinking agents. Researchers focused on Fanconi anemia pathway modulation should procure this specific compound rather than the 2‑nitrophenyl analog, which lacks the planarity required for the MM2 peptide binding cleft.

Orphan GPCR De‑orphanization and Pain‑Related Target Validation

The compound’s screening as a GPR151 activator positions it as a chemical probe for studying the role of this habenula‑enriched receptor in neuropathic pain and addiction. Given the absence of any other publicly available small‑molecule GPR151 modulators with documented screening activity, this compound provides a unique entry point for target validation studies that cannot be replicated with unannotated imidazoline analogs.

Multiplexed Chemical Probe Library Construction for Ubiquitin‑Proteasome and Transcription Factor Modulators

Because the same compound has been screened in FBW7 (E3 ligase) and MITF (transcription factor) AlphaScreen assays , it can simultaneously serve as a probe for two distinct protein‑degradation and gene‑regulation pathways. This multiplexed utility is absent in analogs that lack comparable biological annotation, making CAS 851863‑36‑0 a cost‑effective single‑compound addition to chemical biology libraries.

Medicinal Chemistry SAR Exploration via Controlled S‑Oxidation

The methylthio group’s oxidation potential [2] allows systematic generation of sulfoxide and sulfone derivatives to probe hydrogen‑bonding effects on target engagement without altering the core scaffold. This capability is unavailable with amino‑, oxo‑, or methylene‑imidazoline analogs, making the parent compound the preferred starting material for scaffold‑based SAR campaigns in academic and industrial medicinal chemistry groups.

Quote Request

Request a Quote for (4-methyl-3-nitrophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.